6-chloro-2H-[1,3]dioxolo[4,5-b]pyridine
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Overview
Description
6-chloro-2H-[1,3]dioxolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C6H4ClNO2 and a molecular weight of 157.55 g/mol . This compound features a pyridine ring fused with a dioxole ring and a chlorine atom at the 6th position. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2H-[1,3]dioxolo[4,5-b]pyridine can be achieved through various methods. One efficient synthetic route involves a one-pot three-component reaction. This method includes reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat reaction conditions . This approach is favored due to its simplicity, broad substrate scope, and high yield of products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, scaling up the reaction, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2H-[1,3]dioxolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: The dioxole ring can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can facilitate oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
6-chloro-2H-[1,3]dioxolo[4,5-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2H-[1,3]dioxolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, in the context of its anticonvulsant activity, the compound has been shown to interact with the GABA A receptor, stabilizing its interactions and exhibiting good thermodynamic behavior . This interaction helps modulate neuronal activity and prevent seizures.
Comparison with Similar Compounds
6-chloro-2H-[1,3]dioxolo[4,5-b]pyridine can be compared with other similar compounds, such as:
2H-[1,3]dioxolo[4,5-b]pyridine: Lacks the chlorine atom, which may result in different reactivity and biological activity.
6-bromo-2H-[1,3]dioxolo[4,5-b]pyridine: Similar structure but with a bromine atom instead of chlorine, potentially leading to different chemical properties.
6-fluoro-2H-[1,3]dioxolo[4,5-b]pyridine: Contains a fluorine atom, which can significantly alter its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
692057-07-1 |
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Molecular Formula |
C6H4ClNO2 |
Molecular Weight |
157.55 g/mol |
IUPAC Name |
6-chloro-[1,3]dioxolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H4ClNO2/c7-4-1-5-6(8-2-4)10-3-9-5/h1-2H,3H2 |
InChI Key |
ITEXNDRPLZKDTR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)N=CC(=C2)Cl |
Purity |
95 |
Origin of Product |
United States |
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